3-(Trimethylsilyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)-2H-1-benzopyran-2-one is an organic compound that features a trimethylsilyl group attached to a benzopyranone structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)-2H-1-benzopyran-2-one typically involves the reaction of a benzopyranone precursor with a trimethylsilylating agent. Common trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for high yield and purity, often involving purification steps such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyranone structure.
Reduction: Reduced forms of the benzopyranone.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
3-(Trimethylsilyl)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for hydroxyl groups.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)-2H-1-benzopyran-2-one involves its ability to act as a protecting group for hydroxyl groups, thereby preventing unwanted reactions during chemical synthesis. The trimethylsilyl group can be easily removed under mild conditions, allowing for the regeneration of the original functional group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Another compound with a trimethylsilyl group, used as a silylating agent.
Bis(trimethylsilyl)acetamide:
Trimethylsilyl fluoride:
Uniqueness
3-(Trimethylsilyl)-2H-1-benzopyran-2-one is unique due to its benzopyranone structure combined with the trimethylsilyl group, which imparts specific chemical properties and reactivity. This combination makes it particularly useful in organic synthesis and research applications .
Properties
CAS No. |
647836-33-7 |
---|---|
Molecular Formula |
C12H14O2Si |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-trimethylsilylchromen-2-one |
InChI |
InChI=1S/C12H14O2Si/c1-15(2,3)11-8-9-6-4-5-7-10(9)14-12(11)13/h4-8H,1-3H3 |
InChI Key |
ZYFIOVLJDHYROK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.